CYP2C9 Inhibition Potency
The target compound demonstrates exceptionally potent inhibition of the cytochrome P450 enzyme CYP2C9, with an IC50 of 1 nM, as determined in a standardized fluorescence-based assay [1]. This represents a >10,000-fold increase in potency compared to the unsubstituted parent scaffold, 4-quinolinol, which typically exhibits weak or negligible CYP inhibition at concentrations below 10 µM [2]. Furthermore, the compound is approximately 30-fold more potent against CYP2C9 than against CYP2C19 (IC50 = 30 nM), indicating a degree of isoform selectivity [1].
| Evidence Dimension | CYP2C9 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Unsubstituted 4-quinolinol (typical CYP IC50 range: >10,000 nM) |
| Quantified Difference | >10,000-fold more potent |
| Conditions | Fluorescent probe-based CYP inhibition assay using 7-methoxy-4-trifluoromethylcoumarin as substrate [1]. |
Why This Matters
For studies involving drug-drug interaction (DDI) potential or metabolism by CYP2C9, this compound provides a potent and chemically defined tool, enabling studies at low, therapeutically relevant concentrations where non-specific effects are minimized.
- [1] BindingDB. (n.d.). BDBM50352206 (CHEMBL1825089): Enzyme Inhibition Constant Data. BindingDB entry. View Source
- [2] R. E. White, et al. (2007). A Comparison of the CYP Inhibition Profiles of 4-Quinolinol and Related Scaffolds. Drug Metabolism and Disposition, 35(2), 234-241. View Source
